SARS-CoV-2 Mpro-IN-4

SARS-CoV-2 Mpro inhibitor cathepsin L inhibitor dual protease inhibition

Researchers studying SARS-CoV-2 pathogenesis face challenges distinguishing viral protease inhibition from host pathway blockade. SARS-CoV-2 Mpro-IN-4 solves this as a validated dual Mpro/CatL inhibitor. - **Potency**: Mpro IC50=900 nM; CatL IC50=60 nM; antiviral EC50=8.2 nM (hACE2-A549 cells). - **Selectivity**: >6000-fold therapeutic window vs. cytotoxicity; ideal for dose-response assays. - **In vivo validated**: Protective in K18-ACE2 mouse model; PK: t1/2=0.8h, CL=72 mL/min/kg. - **Supply**: Available for parenteral administration (low oral F=5%).

Molecular Formula C30H38N4O5
Molecular Weight 534.6 g/mol
Cat. No. B12401254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-4
Molecular FormulaC30H38N4O5
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC
InChIInChI=1S/C30H38N4O5/c1-3-39-27(35)15-14-24(20-23-16-17-32-28(23)36)33-30(38)26(19-22-12-8-5-9-13-22)34-29(37)25(31-2)18-21-10-6-4-7-11-21/h4-15,23-26,31H,3,16-20H2,1-2H3,(H,32,36)(H,33,38)(H,34,37)/b15-14+/t23-,24+,25+,26-/m0/s1
InChIKeyGTZYQUBJXCAIFT-ZNOLMFCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 Mpro-IN-4 Baseline & Class Definition


SARS-CoV-2 Mpro-IN-4 is a small-molecule dual inhibitor that simultaneously targets the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and the host cysteine protease cathepsin L (CatL), with reported IC50 values of 900 nM and 60 nM, respectively [1]. The compound demonstrates antiviral activity by blocking SARS-CoV-2 replication in hACE2-expressing A549 cells, yielding an EC50 (IC50 for viral inhibition) of 8.2 nM [1]. This dual-inhibition strategy is a defining feature of its pharmacological profile within the class of coronavirus protease inhibitors.

1 Dual Mpro/Cathepsin L inhibition study workflow
2 Antiviral replication research in hACE2-A549 cell models
3 In vivo model-response endpoint context (K18-ACE2 mouse)

Why Mpro-IN-4 Substitution Fails


Generic substitution within the SARS-CoV-2 Mpro inhibitor class is precluded by critical and quantifiable differences in target engagement, potency, and therapeutic window. Closely related analogs, such as SARS-CoV-2 Mpro-IN-5, exhibit significantly reduced potency against both primary targets (2-fold weaker for Mpro and 2.4-fold weaker for CatL) and a correspondingly weaker antiviral effect in the same cellular model [1]. Furthermore, selective Mpro inhibitors like SARS-CoV-2 Mpro-IN-2 and SARS-CoV MPro-IN-2 lack the dual-inhibition mechanism, which is directly linked to the observed low-nanomolar antiviral efficacy of Mpro-IN-4 [1]. The evidence below quantifies these non-interchangeable performance gaps.

Selective Mpro inhibitors
Lack of CatL engagement may shift the antiviral endpoint profile observed with dual inhibition.
Close structural analogs
Reduced on-target potency may not replicate the reported antiviral endpoint magnitude.
Generic protease inhibitor substitution
The dual Mpro/CatL mechanism critical to low-EC50 response may be lost.

Mpro-IN-4 Head-to-Head Evidence


Target Potency (Mpro & CatL)

In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-4 demonstrates 2-fold higher potency against the main protease (Mpro) and 2.4-fold higher potency against cathepsin L (CatL) compared to its closest analog, SARS-CoV-2 Mpro-IN-5 [1]. The IC50 values for Mpro-IN-4 are 900 nM (Mpro) and 60 nM (CatL), whereas Mpro-IN-5 requires 1800 nM and 145 nM to achieve the same level of inhibition, respectively [1].

Target Potency
Head-to-head
Mpro: 900 nM vs 1800 nM (2.0×); CatL: 60 nM vs 145 nM (2.4×)
Reported target engagement comparison
Biochemical enzyme inhibition assay
SARS-CoV-2 Mpro inhibitor cathepsin L inhibitor dual protease inhibition enzymatic IC50

Antiviral Efficacy in Cell Model

The enhanced biochemical potency of SARS-CoV-2 Mpro-IN-4 translates directly into superior antiviral activity in a cellular model of SARS-CoV-2 infection. When tested in hACE2-expressing A549 cells, Mpro-IN-4 blocks viral replication with an EC50 of 8.2 nM, which is 1.8-fold lower (i.e., more potent) than the EC50 of 14.7 nM observed for the comparator Mpro-IN-5 [1].

Antiviral EC₅₀
Head-to-head
8.2 nM vs 14.7 nM (1.8× lower EC₅₀)
Reported antiviral endpoint comparison
hACE2-A549 cells infected with SARS-CoV-2
antiviral activity EC50 hACE2-A549 cell SARS-CoV-2 replication

In Vivo Protection in Mouse Model

The antiviral potency of SARS-CoV-2 Mpro-IN-4 has been validated in a stringent in vivo model. In K18-ACE2 transgenic mice challenged with SARS-CoV-2, treatment with Mpro-IN-4 (administered either intranasally at 10 mg/kg or intraperitoneally at 25 mg/kg) provided protection against both SARS-CoV-2-induced weight loss and lethality [1].

In Vivo Protection
Reported
Protection from weight loss and lethality at 10 mg/kg i.n. / 25 mg/kg i.p.
Model-response endpoint context (survival, morbidity)
K18-ACE2 mouse lethal challenge model
in vivo efficacy K18-ACE2 mouse survival weight loss

Selectivity & Cytotoxicity Window

A favorable selectivity window is evident in cell-based assays. SARS-CoV-2 Mpro-IN-4 does not cause notable cytotoxicity in A549-hACE2 cells at a concentration of 50 μM over a 24-hour exposure [1]. This demonstrates a selectivity index (CC50/EC50) greater than 6000-fold (calculated as 50,000 nM / 8.2 nM), indicating a wide therapeutic window.

Selectivity Window
Reported
SI >6000 (CC₅₀/EC₅₀)
Selectivity index context
No notable cytotoxicity at 50 µM; 24‑h exposure in A549‑hACE2 cells
cytotoxicity selectivity index A549-hACE2 cell CC50

Pharmacokinetic Profile

The compound's pharmacokinetic (PK) profile has been quantitatively defined in male C57Bl/6 mice. Following an intravenous dose of 3 mg/kg, SARS-CoV-2 Mpro-IN-4 exhibits a short terminal half-life (t1/2) of 0.8 hours and a high systemic clearance rate of 72 mL/min/kg [1]. Correspondingly, oral bioavailability at a 10 mg/kg dose is low, measured at only 5% [1].

PK Profile
Reported
t½ 0.8 h, CL 72 mL/min/kg, oral F 5%
PK characterization context
Male C57Bl/6 mice; 3 mg/kg i.v., 10 mg/kg p.o.
pharmacokinetics half-life clearance oral bioavailability C57Bl/6 mouse

Dual Inhibition Mechanism

SARS-CoV-2 Mpro-IN-4 is mechanistically distinct from selective Mpro inhibitors (e.g., SARS-CoV-2 Mpro-IN-2, IC50 = 0.40 μM) by virtue of its dual inhibition of both the viral Mpro and the host cathepsin L protease. Cathepsin L is essential for viral entry via the endosomal pathway in certain cell types. By blocking both viral polyprotein processing (via Mpro) and a host-mediated entry route (via CatL), Mpro-IN-4 achieves its low-nanomolar antiviral EC50 [1].

Dual Mechanism
Class-level
Dual Mpro/CatL inhibition linked to EC₅₀ 8.2 nM vs isolated Mpro IC₅₀ 900 nM
Mechanism context (dual-target synergy)
Class-level inference; requires target‑specific validation
mechanism of action dual inhibitor Mpro CatL SARS-CoV-2 entry

Mpro-IN-4 Application Scenarios


Dual Mpro/Cathepsin L Inhibition Studies

As a characterized dual inhibitor with quantifiable on-target IC50 values (Mpro: 900 nM, CatL: 60 nM), SARS-CoV-2 Mpro-IN-4 is an ideal tool compound for dissecting the synergistic antiviral effects of simultaneously blocking viral polyprotein processing and a host protease-mediated entry pathway [1]. Its use can elucidate the relative contributions of Mpro and CatL inhibition to overall antiviral efficacy, a question not addressable with selective, single-target probes [1].

In Vivo Antiviral Proof-of-Concept

The demonstrated in vivo protection in the K18-ACE2 mouse model [1], combined with a defined pharmacokinetic profile (t1/2 = 0.8 h, CL = 72 mL/min/kg), makes this compound well-suited for use as a positive control or benchmark in preclinical efficacy studies [1]. Researchers should account for the low oral bioavailability (F=5%) and plan for parenteral administration (e.g., intraperitoneal or intranasal) to achieve the required exposure for therapeutic effect [1].

High-Selectivity Cellular Assays

The vast selectivity window observed in vitro (>6000-fold between its antiviral EC50 and the no-observed-adverse-effect level for cytotoxicity) [1] makes SARS-CoV-2 Mpro-IN-4 an excellent candidate for cellular assays requiring a wide dynamic range. It can be used at high concentrations without confounding cytotoxic effects, allowing for robust dose-response characterization and high-content screening applications [1].

SAR Benchmarking

The direct head-to-head potency advantage over the close analog Mpro-IN-5 (2-fold for Mpro, 2.4-fold for CatL, and 1.8-fold in antiviral EC50) [1] establishes Mpro-IN-4 as a high-value reference standard for medicinal chemistry efforts. It can be used as a benchmark to evaluate the potency improvements of newly synthesized analogs, providing a quantitative baseline for SAR optimization [1].

Application
Selection Property
Validation Focus
Dual-protease inhibition studies
Dual-target engagement context
Synergistic pathway response interpretation
In vivo antiviral research
Model-response endpoint context
Survival and morbidity endpoint review (parenteral administration)
Cellular assay development
Reported selectivity index context
Dynamic range and cytotoxicity endpoint review
Medicinal chemistry SAR studies
Potency benchmark context
Comparative target engagement and antiviral endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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